molecular formula C18H18ClFN2O3S B3018865 2-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide CAS No. 954640-04-1

2-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide

Cat. No. B3018865
CAS RN: 954640-04-1
M. Wt: 396.86
InChI Key: BHDDVTZMENRDME-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C18H18ClFN2O3S and its molecular weight is 396.86. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Inhibition Studies

Research on structurally related tetrahydroisoquinoline derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines. These compounds exhibit significant inhibitory potency, which may offer insights into the development of novel therapeutic agents targeting catecholaminergic systems. For example, studies have shown that sulfonamide and sulfone derivatives of tetrahydroisoquinoline selectively inhibit PNMT, highlighting their potential in drug discovery for disorders associated with catecholamine regulation (G. L. Grunewald et al., 2006).

Drug Metabolism and Transporter Interactions

Investigations into the metabolism and transporter-mediated excretion of novel tetrahydroisoquinoline-based If channel inhibitors, such as YM758, have provided valuable insights into their pharmacokinetic properties. These studies help in understanding how such compounds are metabolized and eliminated in the human body, thereby guiding the optimization of their pharmacological profiles for better therapeutic efficacy and safety (K. Umehara et al., 2009).

Synthesis and Chemical Development

The development of practical and scalable synthetic routes to tetrahydroisoquinoline derivatives is critical for their advancement as pharmaceutical agents. Research in this area focuses on optimizing synthetic methodologies to improve yield, reduce environmental impact, and enhance scalability. Such efforts facilitate the production of sufficient quantities of these compounds for further pharmacological and toxicological studies (S. Yoshida et al., 2014).

Structural and Molecular Studies

The study of molecular structures and interactions of tetrahydroisoquinoline derivatives, including their binding to target enzymes or receptors, is essential for understanding their mechanism of action. Crystallographic and modeling studies provide insights into how these compounds interact with their biological targets, informing the design of more potent and selective inhibitors (S. Ohba et al., 2012).

Imaging and Diagnostic Applications

Some tetrahydroisoquinoline derivatives have been explored for their potential in imaging applications, such as positron emission tomography (PET) for tumor diagnosis. These compounds, labeled with radioactive isotopes, can target specific receptors in tumors, enabling the visualization of tumor status and contributing to the diagnosis and monitoring of cancer treatment (Z. Tu et al., 2007).

Mechanism of Action

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Specific information on how environmental factors influence the action of this compound is currently unavailable .

properties

IUPAC Name

2-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c1-2-26(24,25)22-9-8-12-6-7-14(10-13(12)11-22)21-18(23)17-15(19)4-3-5-16(17)20/h3-7,10H,2,8-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDDVTZMENRDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide

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